molecular formula C7H7NOS B13554579 3-(4-Methylthiazol-5-yl)acrylaldehyde

3-(4-Methylthiazol-5-yl)acrylaldehyde

Katalognummer: B13554579
Molekulargewicht: 153.20 g/mol
InChI-Schlüssel: AANADVYZDGLGQA-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Methylthiazol-5-yl)acrylaldehyde is an organic compound with the molecular formula C7H7NOS. It features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylthiazol-5-yl)acrylaldehyde typically involves the reaction of 4-methylthiazole with an appropriate aldehyde precursor under controlled conditions. One common method includes the use of a base-catalyzed aldol condensation reaction, where the thiazole derivative reacts with an aldehyde to form the desired acrylaldehyde compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale aldol condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Methylthiazol-5-yl)acrylaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-(4-Methylthiazol-5-yl)acrylaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(4-Methylthiazol-5-yl)acrylaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The thiazole ring can participate in various biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(4-Methylthiazol-5-yl)benzaldehyde
  • 2-(4-Methylthiazol-5-yl)ethanol
  • 4-Methylthiazole-5-carboxaldehyde

Uniqueness

3-(4-Methylthiazol-5-yl)acrylaldehyde is unique due to its specific structure, which combines the thiazole ring with an acrylaldehyde moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .

Eigenschaften

Molekularformel

C7H7NOS

Molekulargewicht

153.20 g/mol

IUPAC-Name

(E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-enal

InChI

InChI=1S/C7H7NOS/c1-6-7(3-2-4-9)10-5-8-6/h2-5H,1H3/b3-2+

InChI-Schlüssel

AANADVYZDGLGQA-NSCUHMNNSA-N

Isomerische SMILES

CC1=C(SC=N1)/C=C/C=O

Kanonische SMILES

CC1=C(SC=N1)C=CC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.